4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Overview
Description
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is an organic compound with the CAS Number: 1226335-48-3 . It has a molecular weight of 155.22 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds often involves multi-component reactions like the Biginelli reaction . Pyrimidine compounds, which include this compound, have been the subject of significant research due to their various chemical and biological applications .Molecular Structure Analysis
The InChI code for 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is 1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
As mentioned earlier, 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a powder that is stored at room temperature .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines, including derivatives like “4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antiviral Applications
- Summary of Application : Compounds containing five-membered heteroaryl amines, which include pyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application : The antiviral effects of these compounds are typically evaluated using in vitro assays .
- Results or Outcomes : These compounds have shown antiviral activity almost on par with well-known antiviral commercial drug, Ribavirin .
3. Potential HIV Inhibitor
- Summary of Application : Certain pyrimidine derivatives have been identified as potential inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
- Methods of Application : The potential inhibitory effects of these compounds are typically evaluated using molecular docking studies .
- Results or Outcomes : One such compound, grafted with lipophilic n-butyl groups and having suitable ADMET parameters, was selected for molecular docking .
4. Antimicrobial Applications
- Summary of Application : Pyrimidine derivatives have been reported to exhibit antimicrobial activities .
- Methods of Application : The antimicrobial effects of these compounds are typically evaluated using in vitro assays .
- Results or Outcomes : These compounds have shown antimicrobial activity against a range of pathogens .
5. Antifungal Applications
- Summary of Application : Certain pyrimidine derivatives have been identified as potential antifungal agents .
- Methods of Application : The potential antifungal effects of these compounds are typically evaluated using in vitro assays .
- Results or Outcomes : These compounds have shown antifungal activity against a range of fungal pathogens .
6. Antiparasitic Applications
- Summary of Application : Pyrimidine derivatives have been reported to exhibit antiparasitic activities .
- Methods of Application : The antiparasitic effects of these compounds are typically evaluated using in vitro assays .
- Results or Outcomes : These compounds have shown antiparasitic activity against a range of parasites .
Future Directions
The future directions for research on 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds are likely to continue focusing on their synthesis and potential biological applications . Given the wide range of activities associated with dihydropyrimidinones , these compounds are likely to remain an active area of research.
properties
IUPAC Name |
4-amino-6-ethyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGUXIYTKCJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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